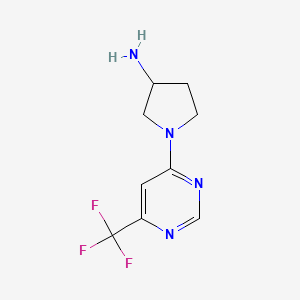

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16/h3,5-6H,1-2,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASFYHSTCPJRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

A common starting point is 4,6-dichloropyrimidine or 6-chloro-2-methylpyrimidine derivatives bearing a trifluoromethyl substituent at the 5- or 6-position. The chlorine at the 4-position is displaced by the nucleophilic amine of the pyrrolidin-3-amine or a protected derivative.

- Solvent: Acetonitrile or ethanol

- Base: Triethylamine or other organic bases to neutralize HCl formed

- Temperature: Heating at 80 °C for 12 hours or overnight

- Purification: Flash chromatography on silica gel

Example: Reaction of (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride with 4,6-dichloro-2-methylpyrimidine in acetonitrile with triethylamine at 80 °C yields the corresponding 4-substituted pyrimidine intermediate in 91% yield.

Use of Catalysts and Coupling Agents

In some advanced synthetic routes, palladium-catalyzed Buchwald-Hartwig amination is employed to form the C-N bond between the pyrimidine and the pyrrolidine amine. Catalysts such as X-Phos palladium complexes and bases like potassium phosphate are used in dioxane/water mixtures at elevated temperatures (~80 °C) for extended periods (12 hours).

Trifluoromethylation

The trifluoromethyl group is typically introduced via starting materials already bearing this substituent, such as 6-chloro-5-(trifluoromethyl)pyrimidine derivatives. Alternatively, trifluoromethylation reagents like trifluoromethanesulfonic anhydride can be used to functionalize pyrazolo-pyrimidine intermediates, although this is more common in related scaffolds.

Representative Reaction Scheme and Conditions

| Step | Reactants/Intermediates | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride + 4,6-dichloro-2-methylpyrimidine | MeCN, TEA, 80 °C, 12 h | 91 | Formation of 4-substituted pyrimidine |

| 2 | 4-substituted pyrimidine intermediate | Purification by flash chromatography | - | Isolated as yellow solid |

| 3 | Pyrimidine intermediate + amine nucleophile | Pd catalyst (X-Phos Pd G2), K3PO4, dioxane/H2O, 80 °C, 12 h | Variable | Buchwald-Hartwig amination |

| 4 | Final compound | Concentration, drying under reduced pressure | - | High purity product |

Analytical and Purification Techniques

- Chromatography: Flash silica gel chromatography is standard for purification, using gradient elution from hexanes to ethyl acetate.

- Spectroscopic Characterization: ^1H NMR, ^13C NMR, and LC-MS are routinely used to confirm structure and purity.

- Yield Optimization: Reaction times and temperatures are optimized to maximize yield and minimize byproducts.

Research Findings and Optimization Notes

- The nucleophilic substitution on the pyrimidine ring is highly regioselective for the 4-position chlorine due to electronic and steric factors.

- Use of bases such as triethylamine or diisopropylethylamine facilitates neutralization of HCl and drives the reaction forward.

- Palladium-catalyzed coupling can improve yields and selectivity for difficult aminations, especially with sterically hindered amines.

- Trifluoromethyl substituents enhance the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution.

- The stereochemistry of the pyrrolidine ring (e.g., (3S) configuration) can be preserved during the coupling reaction under mild conditions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Starting material | 4,6-Dichloro-2-methyl-5-(trifluoromethyl)pyrimidine or analogs |

| Nucleophile | (3S)-pyrrolidin-3-amine or protected derivative |

| Solvent | Acetonitrile, ethanol, or dioxane/water mixtures |

| Base | Triethylamine, DIEA, or K3PO4 |

| Catalyst (if used) | X-Phos Pd G2 or similar palladium complexes |

| Temperature | 80 °C |

| Reaction time | 12 hours or overnight |

| Purification | Flash chromatography (silica gel) |

| Typical yield | 80-91% for key substitution step |

Chemical Reactions Analysis

Types of Reactions

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Pyrrolidine in the presence of a suitable leaving group and a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential in drug development, particularly in targeting specific biological pathways associated with various diseases. Its structural characteristics suggest it may interact effectively with certain enzymes and receptors.

Case Study: Inhibition of Enzymatic Activity

Research has shown that compounds similar to 1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine can inhibit enzymes involved in inflammatory pathways. For example, a related compound demonstrated an IC50 value of 53 nM against p38 MAPK, which is critical in inflammatory responses .

Oncology

The compound's potential applications extend to oncology, where it may play a role in inhibiting cancer cell proliferation and survival. The trifluoromethyl group enhances metabolic stability and binding affinity to biological targets.

Case Study: Therapeutic Potential in Cancer

In preclinical models, compounds with similar structures have shown significant inhibition of tumor growth. For instance, derivatives of the compound were tested in models of xenograft tumors, resulting in up to 63% reduction in tumor size when administered orally .

Organic Synthesis

In organic chemistry, 1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for researchers aiming to develop new compounds.

Synthesis Overview

The synthesis typically involves:

- Starting Materials : Preparation of pyrimidine and pyrrolidine intermediates.

- Reaction Conditions : Controlled reactions that yield the desired compound.

This versatility allows for the optimization of functional groups for enhanced biological activity .

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally or functionally related pyrimidine derivatives. Key differences lie in substituents, ring systems, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Trifluoromethyl Group Impact : The trifluoromethyl group in the target compound and others (e.g., ’s sulfoxaflor) enhances resistance to metabolic degradation, making these compounds valuable in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., insecticides) .

Amine Functionality: The pyrrolidin-3-amine group in the target compound contrasts with morpholinopiperidine () or dimethylaminopyrrolidine (), affecting solubility and target binding. For example, morpholinopiperidine in antimalarial compound 69 improves bioavailability .

Synthetic Complexity : Microwave-assisted synthesis () and palladium-catalyzed cross-coupling () are common methods. The target compound’s synthesis likely follows analogous protocols .

Diverse Applications : While the target compound is primarily pharmaceutical, analogs like sulfoxaflor () are pesticides with low environmental persistence (half-life: 2.6–5.2 days in crops) .

Research Findings and Contradictions

- Pharmaceutical Potential: The trifluoromethylpyrimidine scaffold is prevalent in kinase inhibitors and antimalarials. For example, compound 69 () showed efficacy against Plasmodium falciparum with IC₅₀ values <100 nM, comparable to chloroquine .

- Agricultural Use : Sulfoxaflor () shares the trifluoromethyl motif but targets insect nicotinic acetylcholine receptors, demonstrating low mammalian toxicity (half-life <5 days in soil) .

- Safety Considerations : While sulfoxaflor is low-risk, the target compound’s hazard profile remains "to be confirmed," necessitating stringent handling protocols .

Biological Activity

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine, also known by its CAS number 1365936-57-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine is C9H13Cl2F3N4, with a molecular weight of 305.12 g/mol. The compound features a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolidine moiety, which contributes to its pharmacological profile.

The biological activity of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine has been investigated primarily in the context of its role as an inhibitor of various enzymes and receptors. Notably, it has shown potential as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor, which is significant in the treatment of diseases such as cancer and neurodegenerative disorders.

Inhibitory Potency

Research indicates that derivatives of this compound exhibit varying degrees of inhibitory potency against GSK-3β. For instance, related compounds have demonstrated IC50 values ranging from nanomolar to micromolar concentrations, highlighting the importance of structural modifications in enhancing efficacy.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 480 | GSK-3β |

| Compound B | 360 | GSK-3β |

| Compound C | 2500 | GSK-3β |

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have elucidated how different substituents on the pyrimidine and pyrrolidine rings affect biological activity. The introduction of electron-withdrawing groups, such as trifluoromethyl, has been shown to enhance the binding affinity to target proteins.

Key Findings:

- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.

- Pyrrolidine Ring Modifications : Altering substituents on the nitrogen atom can modulate potency and selectivity.

- Stereochemistry : The activity can differ significantly between enantiomers, emphasizing the need for enantiopure compounds in biological evaluations.

Case Studies

Several studies have reported on the biological evaluation of this compound:

- GSK-3β Inhibition : A study highlighted that specific derivatives exhibited significant inhibition of GSK-3β with reduced cytotoxicity in cellular assays, indicating a favorable therapeutic window for potential cancer treatments .

- Neuroprotective Properties : Another investigation noted that certain analogs not only inhibited GSK-3β but also displayed neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease .

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

Nucleophilic substitution : Reacting 6-(trifluoromethyl)pyrimidin-4-amine with a pyrrolidine derivative (e.g., 3-aminopyrrolidine) under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane or DMF .

Optimization : Key factors include temperature (room temperature to 80°C), stoichiometric ratios (1:1.2 for amine:pyrimidine), and reaction time (12–24 hrs). Higher yields (>75%) are achieved via slow addition of reagents to minimize side reactions like dimerization .

Scale-up : Continuous flow reactors improve consistency in large-scale synthesis by enhancing heat transfer and reducing variability .

Q. Q2. How can researchers characterize the structural stability of 1-(6-(trifluoromethyl)pyrimidin-4-yl)prolidin-3-amine under varying pH and temperature conditions?

Methodological Answer:

Stability Studies :

- Use HPLC or LC-MS to monitor degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).

- Adjust pH (2–12) to identify labile functional groups (e.g., the trifluoromethyl-pyrimidine moiety is stable in acidic conditions but hydrolyzes at pH >10) .

Solid-State Analysis :

- Perform DSC/TGA to assess thermal stability. The compound typically decomposes above 200°C .

Crystallography : X-ray diffraction confirms stereochemistry and hydrogen bonding patterns, critical for understanding reactivity .

Q. Q3. How can computational methods (e.g., DFT, QM/MM) predict the reactivity of 1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine in enzyme inhibition studies?

Methodological Answer:

Target Identification : Use molecular docking (AutoDock Vina) to screen against kinases or GPCRs, leveraging the pyrimidine core’s affinity for ATP-binding pockets .

Quantum Mechanics :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., the pyrimidine N1 position is highly reactive) .

- Simulate transition states for covalent binding with cysteine residues (e.g., in BTK inhibitors) .

Validation : Correlate computational predictions with experimental IC₅₀ values from enzyme assays (e.g., kinase inhibition assays) .

Q. Q4. What strategies resolve contradictions in biological activity data for this compound across different assay platforms?

Methodological Answer:

Assay Optimization :

- Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) to reduce variability .

- Control for off-target effects using CRISPR knockouts or isoform-specific inhibitors .

Data Reconciliation :

- Apply multivariate analysis (PCA) to identify confounding factors (e.g., solvent DMSO concentration, serum content) .

- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Case Study : Inconsistent IC₅₀ values for PI3Kα inhibition (5 nM in biochemical vs. 50 nM in cell-based assays) were traced to differential membrane permeability, resolved by adding a solubilizing agent (e.g., cyclodextrin) .

Q. Q5. How can researchers design enantioselective syntheses for chiral derivatives of this compound?

Methodological Answer:

Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts to introduce stereocenters in the pyrrolidine ring (>90% ee) .

Resolution Techniques :

- Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while enzymatic resolution (lipases) offers scalable alternatives .

Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate desired enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.